3-Acetylbenzenesulfonyl fluoride
Overview
Description
3-Acetylbenzenesulfonyl fluoride is an organic compound with the molecular formula C8H7FO3S. It is characterized by the presence of an acetyl group (CH3CO-) attached to a benzene ring, which is further substituted with a sulfonyl fluoride group (SO2F). This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
3-Acetylbenzenesulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . .
Mode of Action
Sulfonyl fluorides, in general, are known to act as electrophiles, reacting with nucleophiles in biological systems . They exhibit a balance of reactivity and stability that makes them attractive for various applications .
Biochemical Pathways
For instance, fluoride ions can mediate apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .
Pharmacokinetics
Fluoride, a component of sulfonyl fluorides, is known to be primarily governed by ph and storage in bone .
Result of Action
Sulfonyl fluorides, in general, are known to exhibit a balance of reactivity and stability, which is attractive for various applications .
Action Environment
The action of fluoride, a component of sulfonyl fluorides, is known to be influenced by ph .
Biochemical Analysis
Biochemical Properties
3-Acetylbenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the serine residue in the active site of these enzymes. This interaction leads to the inhibition of the enzyme’s activity, preventing the hydrolysis of peptide bonds . Additionally, this compound has been shown to interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to altered cell signaling and disrupted cellular homeostasis . Furthermore, it has been observed to affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound forms a covalent bond with the serine residue in the active site of serine proteases, leading to enzyme inhibition . This inhibition prevents the hydrolysis of peptide bonds, thereby affecting protein degradation and turnover. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have been studied extensively. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including altered enzyme activity and disrupted cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit serine proteases effectively, leading to changes in cellular function and metabolism . At high doses, this compound can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular apoptosis. These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein degradation and turnover. The compound interacts with enzymes such as chymotrypsin and trypsin, inhibiting their activity and affecting the hydrolysis of peptide bonds . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key regulatory proteins and enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization can affect its activity and function, as well as its interactions with other biomolecules. Additionally, post-translational modifications such as phosphorylation can influence the subcellular distribution of this compound, further modulating its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylbenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the sulfonylation of acetophenone. The reaction typically proceeds as follows:
Starting Material: Acetophenone
Reagent: Sulfonyl chloride (SO2Cl2)
Catalyst: Lewis acid such as aluminum chloride (AlCl3)
Solvent: Anhydrous conditions, often using dichloromethane (CH2Cl2) or chloroform (CHCl3)
Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the sulfonylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. Conditions often involve mild bases like pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Carboxylic Acids: Formed from oxidation of the acetyl group.
Alcohols: Formed from reduction of the acetyl group.
Scientific Research Applications
3-Acetylbenzenesulfonyl fluoride has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, especially in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Benzenesulfonyl Fluoride: Lacks the acetyl group, making it less reactive in certain contexts.
Methanesulfonyl Fluoride: Contains a methyl group instead of a benzene ring, leading to different reactivity and applications.
Tosyl Fluoride (p-Toluenesulfonyl Fluoride): Similar structure but with a methyl group on the benzene ring, used in similar applications but with different reactivity profiles.
Uniqueness: 3-Acetylbenzenesulfonyl fluoride is unique due to the presence of both the acetyl and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-acetylbenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFJPDNDDMQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221129 | |
Record name | Acetylbenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709-60-4 | |
Record name | 3-Acetylbenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylbenzenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-(Fluorosulfonyl)acetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetylbenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetylbenzenesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Acetylbenzenesulfonyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP99KN4EB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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